![molecular formula C17H19ClN4O2S B2767225 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione CAS No. 332905-20-1](/img/structure/B2767225.png)
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione is a purine-based compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PD98059 and is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a critical signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. PD98059 has been shown to be an effective tool for studying the MAPK pathway and has been used in a variety of scientific research applications.
Mechanism of Action
PD98059 works by inhibiting the activity of the 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione pathway. The this compound pathway is a critical signaling pathway that regulates a wide range of cellular processes. PD98059 specifically inhibits the activity of the this compound kinase (MEK), which is an upstream activator of the this compound pathway. By inhibiting the activity of MEK, PD98059 effectively blocks the activation of the this compound pathway, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
PD98059 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that PD98059 can inhibit cell proliferation and induce apoptosis in a variety of cell types. PD98059 has also been shown to inhibit the invasion and migration of cancer cells. In vivo studies have shown that PD98059 can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
PD98059 has several advantages as a tool for studying the 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione pathway. It is a potent and selective inhibitor of the this compound pathway, making it a useful tool for investigating the role of this pathway in cellular processes. PD98059 is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to the use of PD98059 in lab experiments. PD98059 can have off-target effects and can inhibit other pathways besides the this compound pathway. Additionally, PD98059 can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving PD98059. One area of research is the development of new inhibitors of the 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione pathway that are more selective and less toxic than PD98059. Another area of research is the investigation of the role of the this compound pathway in specific diseases, such as cancer and neurodegenerative diseases. Additionally, PD98059 could be used in combination with other inhibitors or drugs to enhance its effectiveness in treating diseases. Overall, PD98059 has significant potential as a tool for studying the this compound pathway and for developing new therapies for a variety of diseases.
Synthesis Methods
PD98059 can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-chlorobenzyl chloride with 7-hydroxy-1,3-dimethyl-8-propylxanthine to form the intermediate 7-(2-chlorobenzyl)-1,3-dimethylxanthine. This intermediate is then treated with sodium hydride and diisopropylamine to form the final product, PD98059. The synthesis of PD98059 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
PD98059 has been widely used in scientific research as a tool for studying the 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione pathway. This compound has been shown to be a potent and selective inhibitor of the this compound pathway and has been used to investigate the role of this pathway in a variety of cellular processes. PD98059 has been used to study the role of the this compound pathway in cell proliferation, differentiation, and survival. It has also been used to investigate the role of the this compound pathway in cancer and other diseases.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-10(2)25-16-19-14-13(15(23)21(4)17(24)20(14)3)22(16)9-11-7-5-6-8-12(11)18/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAZCYNAYIJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2767142.png)
![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)
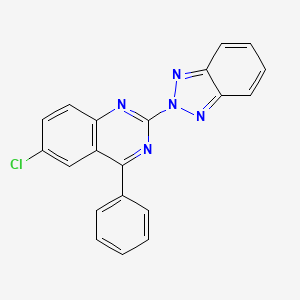
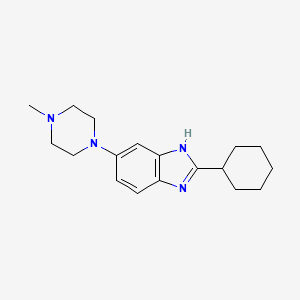
![1-(5-Chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(4-oxo-4,5-dihydrothiazol-2-yl)urea](/img/no-structure.png)
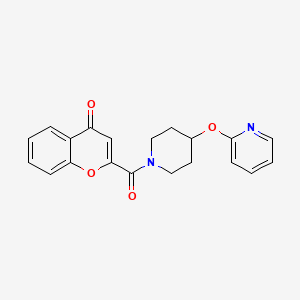


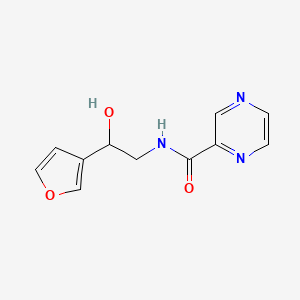
methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2767161.png)
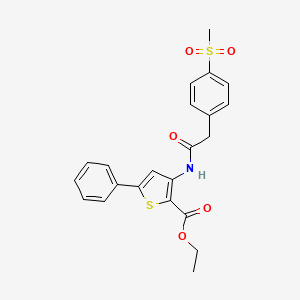
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B2767165.png)
